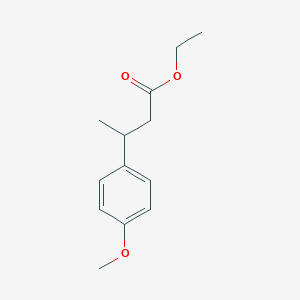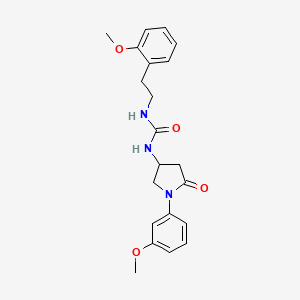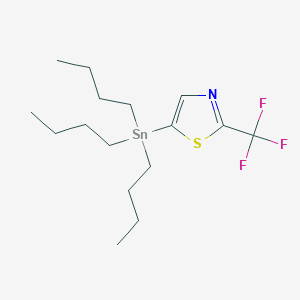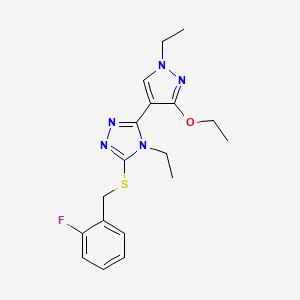
tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate, also known as MPCC, is a chemical compound used in scientific research. This compound is a reversible inhibitor of human acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. MPCC is a potent inhibitor of AChE and has attracted attention in the field of Alzheimer's disease research.
Wirkmechanismus
Tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate binds to the active site of AChE and prevents it from breaking down acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate is a reversible inhibitor of AChE, meaning that its effects are temporary and can be reversed once the compound is metabolized.
Biochemical and Physiological Effects:
Studies have shown that tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate can improve cognitive function in animal models of Alzheimer's disease. In addition to its effects on acetylcholine levels, tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate has also been shown to reduce oxidative stress and inflammation in the brain. These effects may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate in lab experiments is its potency as an AChE inhibitor. This allows for lower concentrations of the compound to be used, which can reduce the risk of non-specific effects. However, tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate is a relatively new compound and its long-term effects on cognitive function and overall health are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate. One area of interest is the development of more potent and selective AChE inhibitors based on the structure of tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate. Another potential direction is the investigation of tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate's effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, studies could be conducted to investigate the effects of tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate on cognitive function in healthy individuals and in other neurological disorders.
Synthesemethoden
The synthesis of tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate involves the reaction of 2-methoxypyridine-4-carbonyl chloride with tert-butyl N-(2-methylpropyl)carbamate. This reaction is catalyzed by triethylamine and yields tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate as a white solid with a purity of over 98%.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate has been extensively studied for its potential use in the treatment of Alzheimer's disease. AChE inhibitors like tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate can increase the levels of acetylcholine in the brain, which is a neurotransmitter that is involved in learning and memory. By inhibiting AChE, tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate can potentially improve cognitive function in Alzheimer's patients.
Eigenschaften
IUPAC Name |
tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-11(2)10-17(14(18)20-15(3,4)5)12-7-8-16-13(9-12)19-6/h7-9,11H,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNXXULTSQSVKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1=CC(=NC=C1)OC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol](/img/structure/B2970794.png)


![2-Chloro-N-[[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]acetamide](/img/structure/B2970800.png)

![(3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one](/img/structure/B2970804.png)
![N-[4-[(6-Cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl]acetamide](/img/structure/B2970805.png)
![1-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-cyclohexylurea](/img/structure/B2970806.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![[5-(4-Bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate](/img/structure/B2970809.png)


